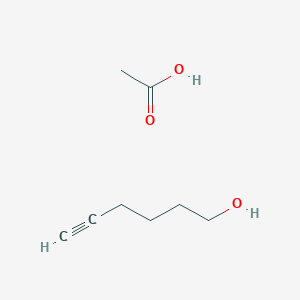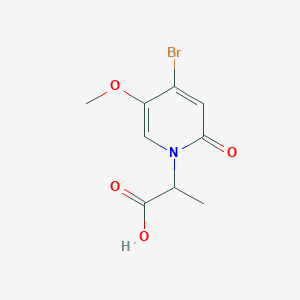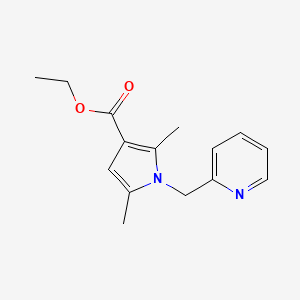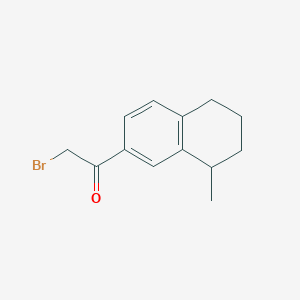
Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(bS)-b-[(1,1-tert-Butyloxycarbonyl)amino]-4-hydroxy-benzenepropanoic Acid Methyl Ester is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It features a tert-butyloxycarbonyl (Boc) protecting group, which is widely used to protect amine groups during chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (bS)-b-[(1,1-tert-Butyloxycarbonyl)amino]-4-hydroxy-benzenepropanoic Acid Methyl Ester typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
(bS)-b-[(1,1-tert-Butyloxycarbonyl)amino]-4-hydroxy-benzenepropanoic Acid Methyl Ester undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or catalytic hydrogenation.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), p-toluenesulfonic acid, or catalytic hydrogenation with palladium on carbon (Pd/C) are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base can be used for substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(bS)-b-[(1,1-tert-Butyloxycarbonyl)amino]-4-hydroxy-benzenepropanoic Acid Methyl Ester is extensively used in:
Peptide Synthesis: As a protected amino acid derivative, it is crucial in the stepwise synthesis of peptides.
Medicinal Chemistry: Used in the development of peptide-based drugs and inhibitors.
Biological Research: Employed in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: Utilized in the production of synthetic peptides for research and therapeutic purposes.
Wirkmechanismus
The mechanism of action of (bS)-b-[(1,1-tert-Butyloxycarbonyl)amino]-4-hydroxy-benzenepropanoic Acid Methyl Ester primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmethoxycarbonyl (Cbz): Another protecting group for amines, stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc): Removed using an amine base, commonly used in solid-phase peptide synthesis.
Uniqueness
(bS)-b-[(1,1-tert-Butyloxycarbonyl)amino]-4-hydroxy-benzenepropanoic Acid Methyl Ester is unique due to its stability and ease of removal under mild conditions, making it highly suitable for multistep synthetic processes .
Eigenschaften
Molekularformel |
C15H21NO5 |
|---|---|
Molekulargewicht |
295.33 g/mol |
IUPAC-Name |
methyl 3-(4-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(18)20-4)10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19) |
InChI-Schlüssel |
XZJDLGRKFKSJCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B13898355.png)
![2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13898357.png)





![3-{8-bromo-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione](/img/structure/B13898389.png)





